11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the diazepinone family This compound is characterized by its unique structure, which includes two benzene rings fused to a diazepine ring
Preparation Methods
The synthesis of 11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the 4-ethylphenyl and 4-methylphenyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is known to affect the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells . The compound’s effects on the cell cycle, particularly the G2/M phase, are also significant .
Comparison with Similar Compounds
11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other diazepinone derivatives such as:
- 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C28H28N2O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O/c1-3-19-10-14-21(15-11-19)28-27-25(29-23-6-4-5-7-24(23)30-28)16-22(17-26(27)31)20-12-8-18(2)9-13-20/h4-15,22,28-30H,3,16-17H2,1-2H3 |
InChI Key |
UFWDHOXDNJUOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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